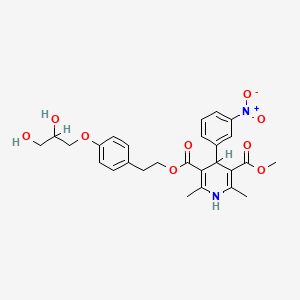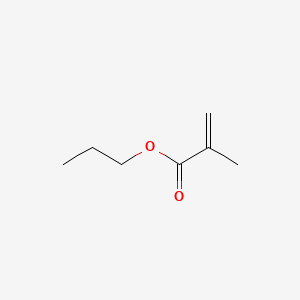
2-(4-(2,3-Dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid
Übersicht
Beschreibung
RS-93522 is a dihydropyridine-type calcium channel blocker. It is a small molecule drug with the molecular formula C27H30N2O9. This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RS-93522 beinhaltet die Herstellung einer Dihydropyridin-Kernstruktur. Die Reaktion beginnt typischerweise mit der Kondensation eines Aldehyds, eines β-Ketoesters und Ammoniaks oder eines Ammoniumsalzes. Die Reaktionsbedingungen beinhalten oft die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators wie Essigsäure. Das Gemisch wird unter Rückfluss erhitzt, um die Bildung des Dihydropyridinrings zu erleichtern .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von RS-93522 ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
RS-93522 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Pyridinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Dihydropyridinring zu einem Tetrahydropyridin oder einem vollständig gesättigten Piperidinring umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat oder Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Pyridinderivate, Tetrahydropyridinverbindungen und verschiedene substituierte Dihydropyridinderivate .
Wissenschaftliche Forschungsanwendungen
RS-93522 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung verwendet, um Calciumkanalblocker und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Calciumkanäle und sein Potenzial, zelluläre Funktionen zu modulieren.
Medizin: Als therapeutisches Mittel zur Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Bluthochdruck, erforscht.
Wirkmechanismus
RS-93522 übt seine Wirkung aus, indem es spannungsgesteuerte Calciumkanäle blockiert. Diese Hemmung verhindert den Einstrom von Calciumionen in Zellen, insbesondere in glatte Gefäßmuskelzellen und Herzmyozyten. Durch die Reduzierung des intrazellulären Calciumspiegels führt RS-93522 zu einer Relaxation der glatten Gefäßmuskulatur, was zu einer Vasodilatation und einem anschließenden Blutdrucksenkung führt. Zusätzlich wurde festgestellt, dass es die Phosphodiesterase-Aktivität hemmt, was zu seinen kardiovaskulären Wirkungen beitragen kann .
Wirkmechanismus
RS-93522 exerts its effects by blocking voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, particularly in vascular smooth muscle cells and cardiac myocytes. By reducing intracellular calcium levels, RS-93522 causes relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. Additionally, it has been found to inhibit phosphodiesterase activity, which may contribute to its cardiovascular effects .
Vergleich Mit ähnlichen Verbindungen
RS-93522 ähnelt anderen Dihydropyridin-Calciumkanalblockern wie Nifedipin und Amlodipin. Es weist einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:
Liste ähnlicher Verbindungen
- Nifedipin
- Amlodipin
- Felodipin
- Isradipin
Diese Verbindungen teilen eine ähnliche Dihydropyridin-Kernstruktur und werden als Calciumkanalblocker zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt .
Eigenschaften
CAS-Nummer |
104060-12-0 |
|---|---|
Molekularformel |
C27H30N2O9 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
5-O-[2-[4-(2,3-dihydroxypropoxy)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O9/c1-16-23(26(32)36-3)25(19-5-4-6-20(13-19)29(34)35)24(17(2)28-16)27(33)37-12-11-18-7-9-22(10-8-18)38-15-21(31)14-30/h4-10,13,21,25,28,30-31H,11-12,14-15H2,1-3H3 |
InChI-Schlüssel |
QLNAYPDWIWUVHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)OCC(CO)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(4-(2,3-dihydroxypropoxy)phenyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid RS 93522 RS 93522-004 RS-93522 RS-93522-004 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)

![2-Chloro-11-methyl-11-azatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14)-triene](/img/structure/B1680062.png)

![ethyl N-[4-[[(2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]carbamate](/img/structure/B1680064.png)







